2-Acetylpyridine phenylhydrazone
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Overview
Description
2-Acetylpyridine phenylhydrazone is an organic compound with the molecular formula C13H13N3. It is a derivative of pyridine and phenylhydrazone, known for its applications in various scientific fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylpyridine phenylhydrazone is typically synthesized through the condensation reaction between 2-acetylpyridine and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylpyridine phenylhydrazone undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Common Reagents and Conditions:
Condensation: Typically involves aldehydes or ketones in the presence of an acid or base catalyst.
Oxidation: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrazones: Formed through condensation reactions.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
2-Acetylpyridine phenylhydrazone has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied for its potential cytotoxic effects against cancer cells, particularly glioma cells.
Coordination Chemistry: The compound forms complexes with various metals, which are investigated for their structural and functional properties.
Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-acetylpyridine phenylhydrazone is primarily related to its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, its cytotoxic activity against cancer cells is believed to involve the disruption of cellular processes through metal complexation .
Comparison with Similar Compounds
- 2-Pyridinecarboxaldehyde phenylhydrazone
- 2-Methylbenzaldehyde phenylhydrazone
- 2-Thiophenecarboxaldehyde phenylhydrazone
- 2-Chlorobenzaldehyde phenylhydrazone
- 2-Naphthaldehyde phenylhydrazone
Comparison: 2-Acetylpyridine phenylhydrazone is unique due to its specific structural features, which allow it to form stable complexes with metals. This property distinguishes it from other similar compounds, making it particularly valuable in coordination chemistry and medicinal applications .
Properties
CAS No. |
7734-05-6 |
---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethylideneamino)aniline |
InChI |
InChI=1S/C13H13N3/c1-11(13-9-5-6-10-14-13)15-16-12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI Key |
IAHWYHYXNQDZNV-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
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